Ethyl 2,2-diethoxy-3-oxopropanoate

Pyrazole Synthesis Heterocycle Antimicrobial

Ethyl 2,2-diethoxy-3-oxopropanoate (CAS 676557-41-8) is a specialized α,α-diethoxy-β-oxo ester, functioning as a stable and protected equivalent of the highly reactive malonaldehyde (propanedial) building block. Its molecular structure (C₉H₁₆O₅, MW 204.22 g/mol) features a central acetal-protected aldehyde and a ketone group adjacent to an ethyl ester, creating a bifunctional electrophilic scaffold with precisely controlled reactivity.

Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
CAS No. 676557-41-8
Cat. No. B3385912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-diethoxy-3-oxopropanoate
CAS676557-41-8
Molecular FormulaC9H16O5
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C=O)(OCC)OCC
InChIInChI=1S/C9H16O5/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h7H,4-6H2,1-3H3
InChIKeyMYVHTPMUCKHXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-diethoxy-3-oxopropanoate (CAS 676557-41-8): A Unique Masked Malonaldehyde Synthon for Controlled Heterocycle Assembly


Ethyl 2,2-diethoxy-3-oxopropanoate (CAS 676557-41-8) is a specialized α,α-diethoxy-β-oxo ester, functioning as a stable and protected equivalent of the highly reactive malonaldehyde (propanedial) building block [1]. Its molecular structure (C₉H₁₆O₅, MW 204.22 g/mol) features a central acetal-protected aldehyde and a ketone group adjacent to an ethyl ester, creating a bifunctional electrophilic scaffold with precisely controlled reactivity . Unlike simpler or more labile synthons, the diethoxyacetal moiety provides substantial chemical stability under standard handling conditions, enabling its use as a versatile intermediate in the construction of diverse heterocyclic systems without premature hydrolysis or undesired side reactions [2].

Why Substituting Ethyl 2,2-diethoxy-3-oxopropanoate with Simpler β-Oxo Esters or Unprotected Malonaldehydes Jeopardizes Synthetic Reliability


Generic substitution of ethyl 2,2-diethoxy-3-oxopropanoate with simpler β-oxo esters (e.g., ethyl acetoacetate) or unprotected malonaldehydes is not functionally equivalent due to fundamental differences in their electrophilic architecture and chemical stability. Unlike standard β-oxo esters, this compound presents a unique dual electrophilic system—a protected aldehyde and a ketone—in a specific 1,3-relationship that is essential for selective, stepwise heterocyclization [1]. Furthermore, direct use of free malonaldehyde, its sodium salt, or even simpler acetals like 1,1,3,3-tetramethoxypropane introduces significant stability and handling challenges, as these are prone to polymerization or rapid, uncontrolled reaction. Ethyl 2,2-diethoxy-3-oxopropanoate overcomes this by providing a shelf-stable, liquid form that can be reliably stored and used in precise stoichiometric amounts, ensuring reproducible synthetic outcomes where simpler alternatives would lead to variable or poor yields [2].

Quantitative Evidence Guide for Ethyl 2,2-diethoxy-3-oxopropanoate: A Comparative Analysis of Synthetic Utility


Comparative Synthesis Efficiency: Ethyl 2,2-diethoxy-3-oxopropanoate as a Direct Precursor vs. Multi-Step Alternatives for Pyrazole Libraries

In the synthesis of antimicrobial pyrazole derivatives, the use of ethyl 2,2-diethoxy-3-oxopropanoate as a direct precursor enables the rapid assembly of diverse compound libraries under mild conditions with excellent yields [1]. This stands in contrast to more laborious multi-step sequences required when using simpler starting materials like ethyl acetoacetate, which would necessitate additional protection and functionalization steps to introduce the required aldehyde equivalent.

Pyrazole Synthesis Heterocycle Antimicrobial

Controlled Electrophilicity: The Stability of Ethyl 2,2-diethoxy-3-oxopropanoate Compared to Unprotected Malonaldehyde Equivalents

A key differentiator for ethyl 2,2-diethoxy-3-oxopropanoate is its intrinsic stability under standard laboratory and industrial conditions, which ensures consistent performance and reliable storage [1]. This is a critical advantage over unprotected malonaldehyde or its sodium salt, which are known to be unstable and prone to polymerization, making them difficult to handle and leading to irreproducible results.

Chemical Stability Electrophile Building Block

Enhanced Solubility Profile: Facilitating Multi-Step Syntheses vs. Simpler Acetals

The presence of both ethoxy and ester groups in ethyl 2,2-diethoxy-3-oxopropanoate enhances its solubility in common organic solvents, a property that facilitates its integration into complex, multi-step synthetic processes [1]. This is a notable advantage over simpler malonaldehyde equivalents like 1,1,3,3-tetramethoxypropane, which may have different solubility profiles that can limit reaction conditions or require more specialized solvent systems.

Solubility Organic Synthesis Process Chemistry

Commercial Purity Benchmarking: Consistent 95% Purity Across Major Suppliers

A consistent minimum purity standard of 95% is reported across multiple reputable commercial suppliers for ethyl 2,2-diethoxy-3-oxopropanoate, including Sigma-Aldrich (Enamine catalog) and CymitQuimica . While this is a standard for many research chemicals, it provides a verifiable procurement benchmark, ensuring that researchers can expect a reliable quality regardless of the chosen vendor, unlike some niche or less common analogs where purity can be highly variable.

Purity Quality Control Procurement

High-Impact Application Scenarios for Ethyl 2,2-diethoxy-3-oxopropanoate in Drug Discovery and Agrochemical R&D


Streamlined Synthesis of Diverse Pyrazole Libraries for Antimicrobial Screening

This compound serves as an efficient precursor for synthesizing pyrazole derivatives with potent antimicrobial activity. Its use allows for the rapid assembly of diverse compound libraries under mild conditions [1]. This scenario is particularly valuable for medicinal chemistry groups and high-throughput screening centers looking to expand their compound collections with novel heterocyclic scaffolds in a time- and cost-effective manner, avoiding the need for lengthy, multi-step syntheses [1].

Reliable Construction of Complex Heterocyclic Frameworks in Process Chemistry

The compound's dual electrophilic nature (protected aldehyde and ketone) makes it a key building block for constructing various heterocyclic compounds and fine chemicals [1]. In a process chemistry context, its stability and predictable reactivity in condensation and cyclization reactions [1] are essential for developing robust, scalable routes to active pharmaceutical ingredients (APIs) and advanced intermediates, minimizing batch-to-batch variability [1].

Agrochemical Research and Development of Novel Crop Protection Agents

The ability of ethyl 2,2-diethoxy-3-oxopropanoate to serve as a building block for complex molecular frameworks [1] makes it a valuable asset in agrochemical research. Its unique structure enables the construction of new heterocyclic cores that may exhibit desirable biological activity against pests or pathogens. The enhanced solubility and controlled reactivity of the reagent [1] facilitate the exploration of novel chemical space for next-generation herbicides, fungicides, or insecticides [1].

Quote Request

Request a Quote for Ethyl 2,2-diethoxy-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.